5-(Biotinamido)pentylamine
Overview
Description
5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group . It is used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of 5-(Biotinamido)pentylamine involves site-selective conversion of azido groups at carbonyl α-positions into oxime groups leading triazide to a triple click conjugation scaffold . This process also involves the convergent synthesis of trifunctional molecules by three sequential azido-type-selective cycloadditions .Molecular Structure Analysis
The molecular formula of 5-(Biotinamido)pentylamine is C15H28N4O2S . Its exact mass is 328.19 and its molecular weight is 328.480 .Chemical Reactions Analysis
The chemical reactions involving 5-(Biotinamido)pentylamine include site-selective conversion of azido groups at carbonyl α-positions into oxime groups . This leads to a triple click conjugation scaffold and the convergent synthesis of trifunctional molecules by three sequential azido-type-selective cycloadditions .Physical And Chemical Properties Analysis
5-(Biotinamido)pentylamine is a light brown solid . Its molecular weight on a free base basis is 328.47 .Scientific Research Applications
1. Diagnostic Applications in Blood Coagulation 5-(Biotinamido)pentylamine is used as an amine substrate in a colorimetric assay for Factor XIII in plasma. This method is ideal for routine diagnostic estimation of Factor XIII due to its simplicity and potential for assay of large numbers of samples (Lee, Birckbichler, & Patterson, 1988).
2. Identification of Protein Substrates in Cancer Research In HT29 colon cancer cell extracts, 5-(biotinamido)pentylamine has been utilized to biotin-label proteins for identification of transglutaminase substrates. This method aids in identifying proteins like human fructose-1,6-bisphosphate aldolase A as transglutaminase substrates (Lee et al., 1992).
3. Assay Development for Cellular Transglutaminase A colorimetric assay for cellular transglutaminase has been developed using 5-(biotinamido)pentylamine. This assay is rapid, sensitive, nonisotopic, and effective for both crude cellular preparations and purified enzymes (Jeon et al., 1989).
4. Proteomics and Disease Research In a proteomics study, 5-(biotinamido)pentylamine was used to identify over 25 proteins in human intestinal epithelial cells that can serve as transglutaminase substrates, providing insights into diseases like celiac disease (Orrù et al., 2003).
5. Structural Characterization in Food Industry 5-(Biotinamido)pentylamine has been employed in the structural characterization of transglutaminase-catalyzed casein cross-linking, a process used in the food industry to improve texture (Lilla et al., 2012).
Safety And Hazards
When handling 5-(Biotinamido)pentylamine, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, use it in a well-ventilated area, and avoid contact with incompatible materials . It is also advised not to eat, drink, or smoke when handling this substance .
Future Directions
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGGWGTGOLEHK-OBJOEFQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151096 | |
Record name | 5-(Biotinamido)pentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biotinamido)pentylamine | |
CAS RN |
115416-38-1 | |
Record name | 5-(Biotinamido)pentylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115416381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Biotinamido)pentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.